molecular formula C40H71N3O5 B14195350 Prop-2-ynoic acid;2-(3,4,5-tris-decoxyphenyl)guanidine CAS No. 872679-76-0

Prop-2-ynoic acid;2-(3,4,5-tris-decoxyphenyl)guanidine

Cat. No.: B14195350
CAS No.: 872679-76-0
M. Wt: 674.0 g/mol
InChI Key: WWVOZFTUFUJGBT-UHFFFAOYSA-N
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Description

4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and a 1,5-dioxo-1-phenylpentan-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.

Another method involves the reaction of benzoyl chloride with an alkanesulphonamide and phosphorus pentachloride at elevated temperatures . This method is useful for producing benzonitrile derivatives with various substituents.

Industrial Production Methods

Industrial production of 4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of ionic liquids as recycling agents has been explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzylamine derivatives.

Scientific Research Applications

4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile can be compared with other similar compounds, such as:

Properties

CAS No.

872679-76-0

Molecular Formula

C40H71N3O5

Molecular Weight

674.0 g/mol

IUPAC Name

prop-2-ynoic acid;2-(3,4,5-tris-decoxyphenyl)guanidine

InChI

InChI=1S/C37H69N3O3.C3H2O2/c1-4-7-10-13-16-19-22-25-28-41-34-31-33(40-37(38)39)32-35(42-29-26-23-20-17-14-11-8-5-2)36(34)43-30-27-24-21-18-15-12-9-6-3;1-2-3(4)5/h31-32H,4-30H2,1-3H3,(H4,38,39,40);1H,(H,4,5)

InChI Key

WWVOZFTUFUJGBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)N=C(N)N.C#CC(=O)O

Origin of Product

United States

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